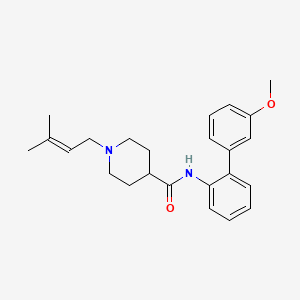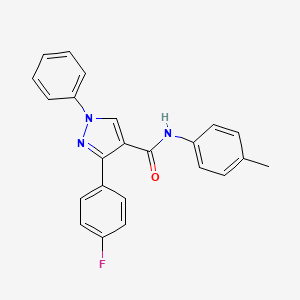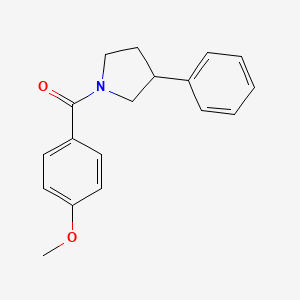
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. JWH-250 has been used in scientific research to investigate the mechanism of action and physiological effects of cannabinoids.
作用機序
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body. When this compound binds to these receptors, it activates signaling pathways that lead to the release of neurotransmitters and other signaling molecules. The activation of these pathways can have a wide range of effects on the body, including pain relief, mood alteration, and appetite regulation.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving), anti-inflammatory, and anti-emetic (anti-nausea) effects. It has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects. Additionally, this compound has been shown to have effects on the immune system, including the modulation of cytokine production.
実験室実験の利点と制限
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. Additionally, this compound is stable and can be stored for extended periods of time. However, there are also limitations to the use of this compound in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, and its complex synthesis process can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Additionally, research is needed to investigate the potential therapeutic uses of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other disorders.
合成法
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with 3-methyl-2-buten-1-ol to form an ester intermediate. The ester is then reacted with piperidine and a coupling agent to form the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.
科学的研究の応用
N-(3'-methoxy-2-biphenylyl)-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide has been used in scientific research to investigate the mechanism of action and physiological effects of cannabinoids. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. This compound has been used in studies to investigate the effects of cannabinoids on the brain, immune system, and other organs.
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-18(2)11-14-26-15-12-19(13-16-26)24(27)25-23-10-5-4-9-22(23)20-7-6-8-21(17-20)28-3/h4-11,17,19H,12-16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBLVGWFBXROCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-chlorophenoxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B4942736.png)


![6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4942752.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4942755.png)

![(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine](/img/structure/B4942760.png)

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4942785.png)
![methyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942793.png)
![diethyl [(2-naphthylamino)(phenyl)methyl]malonate](/img/structure/B4942799.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4942832.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)